molecular formula C11H16N2O4S B12905947 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 62328-11-4

4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B12905947
CAS No.: 62328-11-4
M. Wt: 272.32 g/mol
InChI Key: ZYSVTKIVQVAZFC-UHFFFAOYSA-N
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Description

4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a diethoxyethyl group, a thioxo group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of diethyl bromoacetal with potassium hydrosulfide, followed by further reactions to introduce the thioxo and carboxylic acid groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the thioxo group to a thiol group.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The pathways involved can include inhibition of proteases or other enzymes critical for cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid include other thioxopyrimidines and diethoxyethyl derivatives. Examples include:

  • 4-(1,1-Dimethoxyethyl)-2-methylpyrimidine
  • 1,1-Diethoxyethyl phosphonic acid

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

62328-11-4

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

6-(1,1-diethoxyethyl)-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O4S/c1-4-16-11(3,17-5-2)8-7(9(14)15)6-12-10(18)13-8/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,18)

InChI Key

ZYSVTKIVQVAZFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C1=C(C=NC(=S)N1)C(=O)O)OCC

Origin of Product

United States

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